

An In-depth Technical Guide to Aminoxy-PEG8-methane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aminoxy-PEG8-methane

Cat. No.: B605448

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CAS Number: 2055024-52-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Aminoxy-PEG8-methane**, a heterobifunctional linker pivotal in the fields of bioconjugation, proteomics, and therapeutic development. This document details its chemical and physical properties, outlines experimental protocols for its application, and explores its role in advanced biomedical strategies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Concepts and Chemical Properties

Aminoxy-PEG8-methane is a polyethylene glycol (PEG) derivative featuring a terminal aminoxy group (-ONH₂) and a chemically inert methane (-CH₃) group at the opposing end of an eight-unit polyethylene glycol chain. This structure imparts both reactivity and desirable physicochemical properties, making it a versatile tool for covalently linking molecules.

The key functional components are:

- Aminoxy Group (-ONH₂):** This moiety reacts chemoselectively with carbonyl groups (aldehydes and ketones) to form a highly stable oxime bond. This bioorthogonal reaction, known as oxime ligation, is central to its utility in bioconjugation.

- PEG8 Spacer $(-(\text{CH}_2\text{CH}_2\text{O})_8-)$: The eight-unit PEG chain provides a hydrophilic and flexible spacer. This enhances the aqueous solubility of the molecule and its conjugates, can reduce steric hindrance between conjugated entities, and often improves the pharmacokinetic profile of biotherapeutics.[\[1\]](#)
- Methane Group $(-\text{CH}_3)$: The methoxy terminus ensures that the linker is monofunctional, preventing unwanted cross-reactivity.

Physicochemical and Compound Data

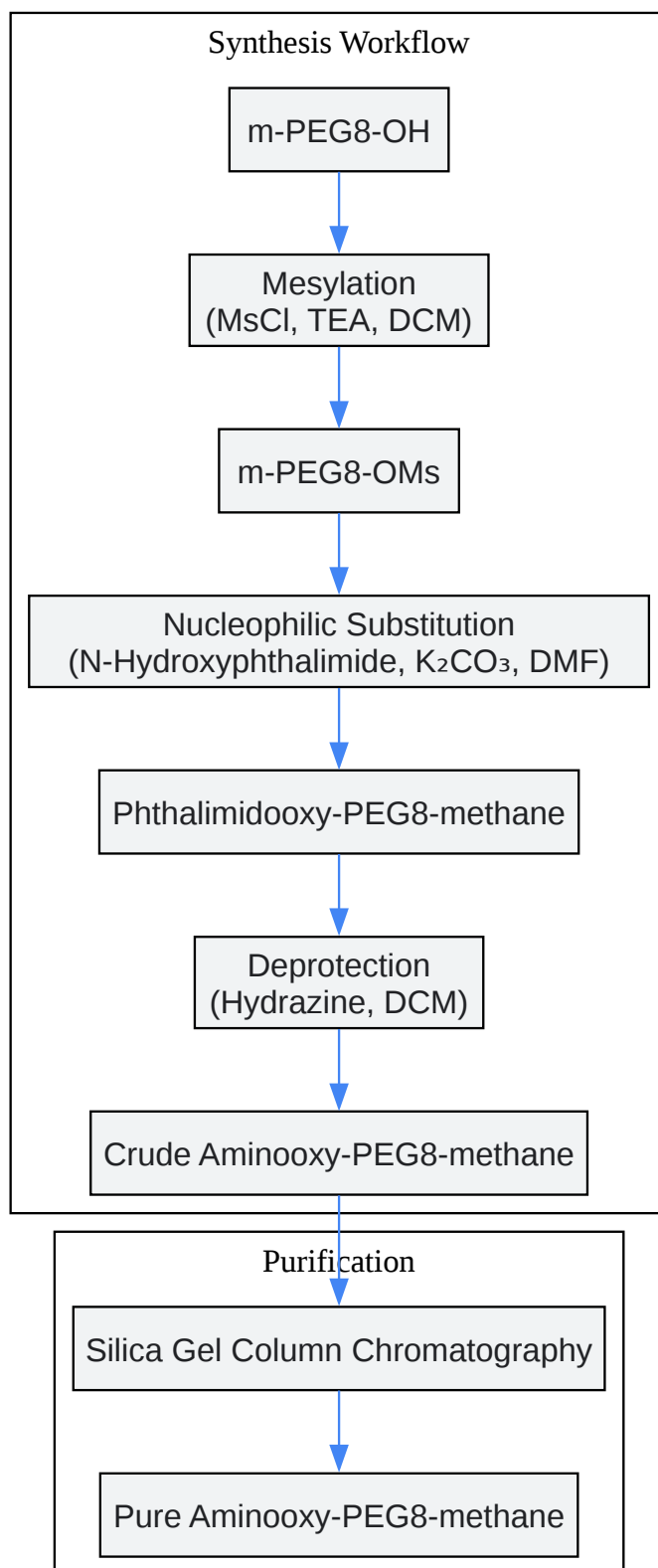
The following tables summarize the key quantitative data for **Aminoxy-PEG8-methane**.

Property	Value	Source(s)
CAS Number	2055024-52-5	[2] [3]
Molecular Formula	$\text{C}_{17}\text{H}_{37}\text{NO}_9$	[2] [4]
Molecular Weight	~399.5 g/mol	[2]
Purity	Typically >95%	[2]
Appearance	Varies (often a solid or oil)	[3]

Parameter	Description	Source(s)
Solubility	Soluble in water and many organic solvents such as DMSO and DMF.	[3][5]
Storage Conditions	Recommended storage at -20°C for long-term stability. Should be stored under an inert atmosphere.	[2]
Handling	Aminooxy compounds are sensitive and should be used promptly after preparation in solution. It is recommended to handle them under an inert gas to prevent degradation.	[2]

Synthesis and Purification Workflow

While a specific synthesis protocol for **Aminooxy-PEG8-methane** is not widely published, a general and representative multi-step synthesis can be adapted from protocols for similar aminooxy-PEG compounds. The process typically begins with commercially available octaethylene glycol monomethyl ether (m-PEG8-OH). The core strategy involves the conversion of the terminal hydroxyl group into a protected aminooxy group, which is subsequently deprotected.



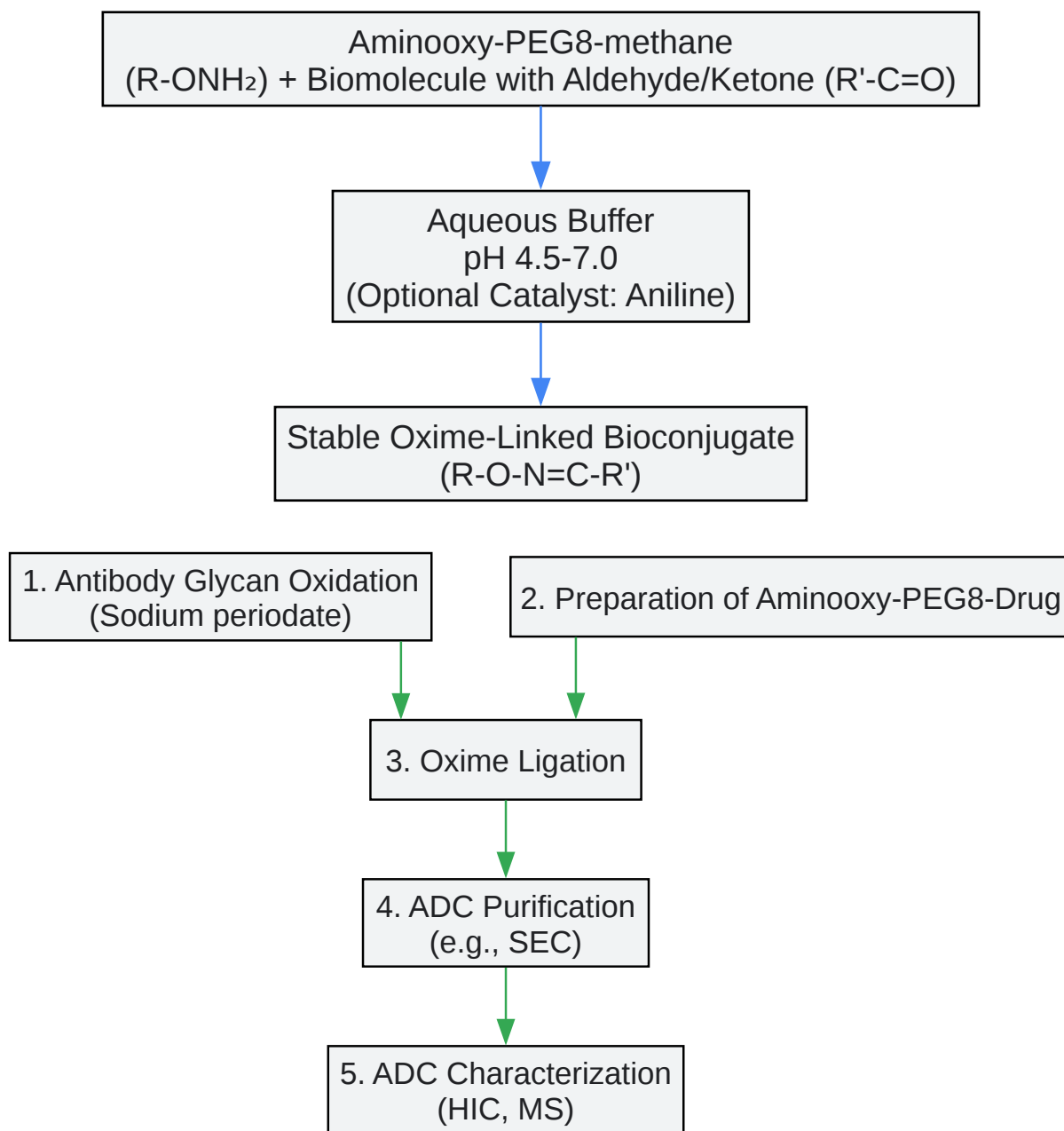
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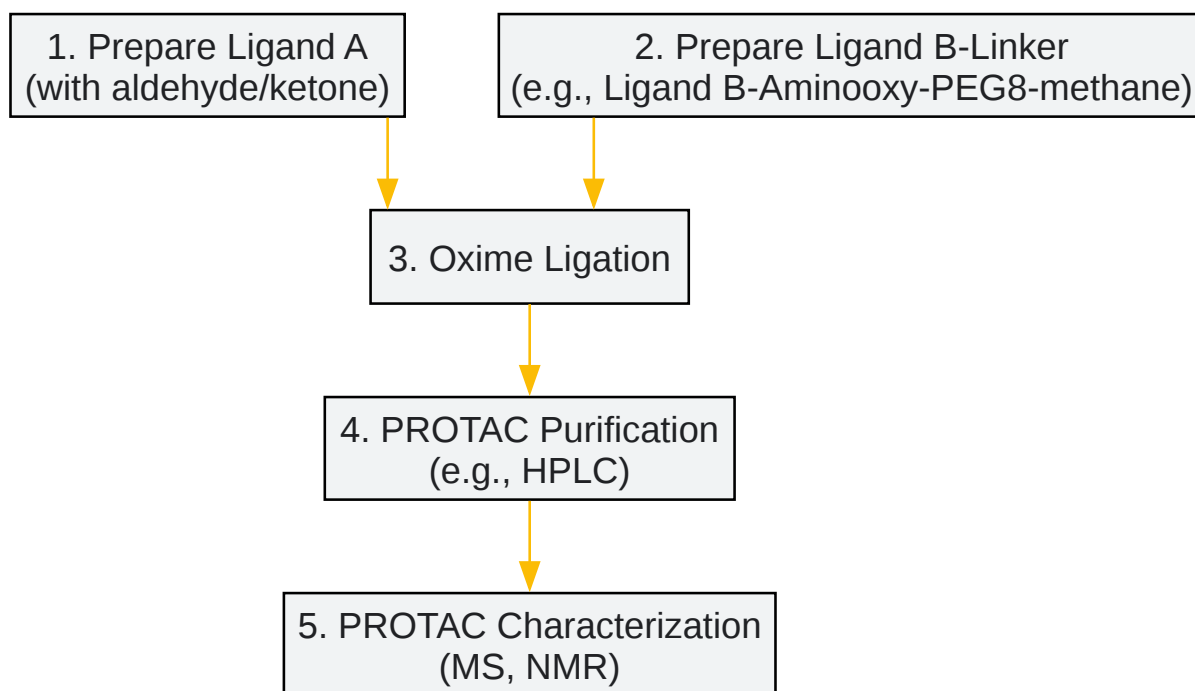
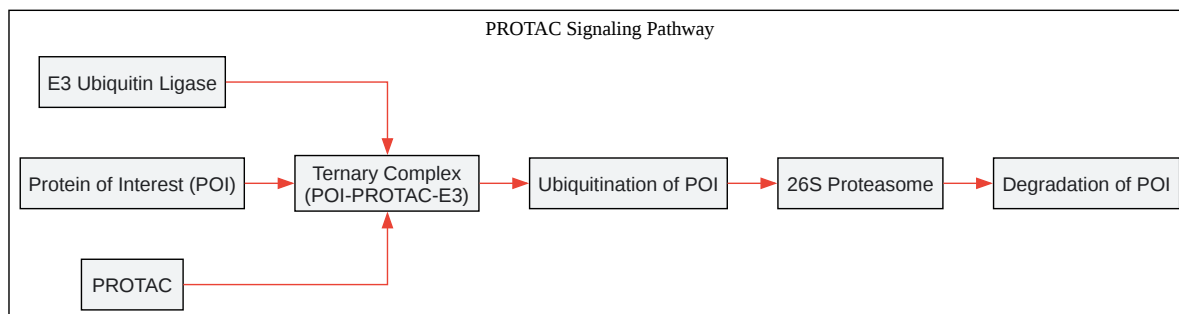
Synthetic and purification workflow.

Mechanism of Action: Oxime Ligation

The primary application of **Aminoxy-PEG8-methane** is in bioconjugation via oxime ligation. This reaction is highly chemoselective, proceeding efficiently under mild aqueous conditions, which is ideal for modifying sensitive biomolecules. The reaction involves the nucleophilic attack of the aminoxy group on the carbonyl carbon of an aldehyde or ketone, followed by dehydration to form a stable C=N-O oxime linkage.

The reaction rate is pH-dependent, with optimal conditions typically in the slightly acidic range (pH 4.5-5.5). However, for applications requiring neutral pH to maintain the integrity of biomolecules, the reaction can be significantly accelerated by nucleophilic catalysts such as aniline and its derivatives.





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- To cite this document: BenchChem. [An In-depth Technical Guide to Aminoxy-PEG8-methane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605448#aminoxy-peg8-methane-cas-number-2055024-52-5]

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